HG6-64-1 -

HG6-64-1

Catalog Number: EVT-270819
CAS Number:
Molecular Formula: C32H34F3N5O2
Molecular Weight: 577.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide is a member of benzamides.
Overview

HG6-64-1 is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers associated with B-Raf signaling pathways. This compound is classified as a small molecule inhibitor and is specifically noted for its activity against BRAF-mutant tumors, including those with the BRAFV600E mutation. The compound has shown promise in various studies, indicating its role in inhibiting cell viability in cancer cells.

Source and Classification

HG6-64-1 was identified through research focused on developing inhibitors targeting B-Raf, a key protein involved in cell signaling pathways that regulate cell growth and division. Its classification as a small molecule inhibitor places it within a category of drugs designed to interfere with specific proteins or enzymes involved in disease processes. The compound’s chemical structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

The synthesis of HG6-64-1 involves a multi-step chemical process that includes the formation of key intermediates followed by their coupling to yield the final product. Specific methods used in the synthesis include:

  1. Formation of Intermediates: Initial reactions are designed to create intermediate compounds that possess necessary functional groups.
  2. Coupling Reactions: These intermediates are then coupled through various organic reactions, such as amide bond formation or other coupling strategies, to produce HG6-64-1.

The detailed synthetic pathway has been documented in scientific literature, highlighting the efficiency and selectivity of the methods employed.

Molecular Structure Analysis

The molecular structure of HG6-64-1 can be described by its complex arrangement of atoms, which includes:

  • Core Structure: The backbone consists of a pyrrole ring system, which is common in many bioactive compounds.
  • Functional Groups: The presence of various substituents such as chlorophenyl and hydroxyethyl groups enhances its interaction with biological targets.

The compound's molecular formula and weight have been characterized in studies, providing essential data for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

HG6-64-1 undergoes several chemical reactions that are critical for its biological activity:

  1. Inhibition Mechanism: The compound acts primarily by inhibiting the B-Raf kinase activity, which is crucial for the proliferation of cancer cells.
  2. Biphasic Inhibition: Studies have indicated that HG6-64-1 exhibits biphasic inhibition characteristics, where it shows different levels of inhibition at varying concentrations. This behavior is quantitatively described by parameters such as ImaxI_{\text{max}}, IC50IC_{50}, and the Hill coefficient nn .

The analysis of these reactions provides insights into how HG6-64-1 can be optimized for greater efficacy against specific cancer types.

Mechanism of Action

The mechanism of action for HG6-64-1 involves several key processes:

  1. Target Binding: HG6-64-1 binds to the active site of B-Raf kinase, preventing its phosphorylation activity.
  2. Signal Transduction Interference: By inhibiting B-Raf, the compound disrupts downstream signaling pathways that lead to cell proliferation and survival.
  3. Cell Viability Reduction: Experimental data show that HG6-64-1 can reduce cell viability significantly in BRAF-mutant cancer cell lines by inducing apoptosis or other forms of programmed cell death .

This mechanism underlines the therapeutic potential of HG6-64-1 in treating malignancies associated with aberrant B-Raf signaling.

Physical and Chemical Properties Analysis

HG6-64-1 possesses several notable physical and chemical properties:

  • Solubility: The compound exhibits varying solubility profiles depending on the solvent used, which is crucial for formulation development.
  • Stability: Stability analyses indicate that HG6-64-1 maintains its integrity under physiological conditions, making it suitable for biological applications.

These properties are essential for determining how HG6-64-1 can be effectively utilized in clinical settings.

Applications

HG6-64-1 has several scientific applications, particularly in cancer research:

  1. Cancer Therapeutics: Its primary application lies in targeting BRAF-mutant cancers, providing a potential treatment avenue for patients with these specific mutations.
  2. Research Tool: Researchers utilize HG6-64-1 to study B-Raf signaling pathways and their role in cancer biology, aiding in the development of new therapeutic strategies.
  3. Combination Therapies: There is ongoing exploration into combining HG6-64-1 with other therapeutic agents to enhance efficacy against resistant cancer types .
Introduction to HG6-64-1

Historical Context and Discovery

HG6-64-1 (synonym: HMSL 10017-101-1) emerged from systematic drug discovery efforts in the early 2010s, specifically documented in the patent WO 2011090738 A2 (Example 9, compound XI-1) [1] [3]. Its identification stemmed from high-throughput screening campaigns targeting oncogenic kinases driving cancer proliferation. As a selective B-Raf inhibitor, it represented a strategic advancement in addressing malignancies fueled by dysregulated MAPK signaling pathways, particularly those harboring the V600E mutation [1] [9]. The compound’s discovery coincided with broader efforts to develop small-molecule kinase inhibitors that could overcome limitations of conventional chemotherapy, such as non-specific cytotoxicity [2] [5].

Table 1: Discovery Timeline of HG6-64-1

YearMilestoneSource
2011First synthesis and patent disclosureWO 2011090738 A2
2012Initial biochemical characterizationMedChemExpress data
2015+Validation in DLBCL and solid tumor modelsPMC4946202 (2016)

Structural Classification and Nomenclature

HG6-64-1 is chemically designated as (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide [7]. Its structure features:

  • Core scaffold: Benzamide derivative
  • Key moieties:
  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (heterocyclic hinge binder)
  • Vinyl linker for conformational rigidity
  • Trifluoromethylphenyl group enhancing target affinity
  • 4-Ethylpiperazine moiety improving solubility [1] [7]

With a molecular weight of 577.64 g/mol (C32H34F3N5O2) and CAS number 1315329-43-1, it is classified as a Type I1/2 kinase inhibitor that binds the ATP pocket of B-Raf in its inactive conformation (DFG-Asp in) [2] [9]. The compound exhibits high lipophilicity (predicted logP >3), necessitating formulation aids like DMSO for in vitro studies [3] [7].

Table 2: Molecular Properties of HG6-64-1

PropertyValue
Molecular FormulaC32H34F3N5O2
CAS Number1315329-43-1
IUPAC Name(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide
Solubility≥100 mg/mL in DMSO, insoluble in water [3] [7]

Role in Targeted Cancer Therapy Development

HG6-64-1 exemplifies the shift toward precision oncology agents that selectively disrupt cancer-specific signaling nodes. Its primary mechanism involves potent inhibition of B-RafV600E, an oncogenic mutant kinase constitutively activating the MAPK pathway in melanomas, colorectal cancers, and gliomas [1] [9]. Key pharmacological attributes include:

  • High selectivity: IC50 of 90 nM against B-RafV600E in Ba/F3 transformed cells, with >100-fold selectivity over wild-type B-Raf [1] [3]
  • Antiproliferative effects: Suppresses tumor growth in xenograft models of diffuse large B-cell lymphoma (DLBCL) by inhibiting germinal center kinase (GCK)-dependent JNK/p38 pathways [9]
  • Overcoming drug resistance: Synergizes with MEK inhibitors to bypass adaptive resistance in BRAF-mutant cancers [9]

Table 3: Oncogenic Targets of HG6-64-1

TargetIC50/ActivityBiological Impact
B-RafV600E0.09 μMBlocks MAPK signaling in melanoma
GCK (MAP4K2)400 nM (in DLBCL models)Induces G1 arrest and apoptosis
Off-target kinases>10 μM IC50 for mostMinimizes collateral toxicity [9]

HG6-64-1 also enabled critical proof-of-concept studies for:

  • Pharmacological validation of GCK as a target in DLBCL, where its inhibition extended survival in murine xenografts [9]
  • Combination therapy paradigms with cytotoxic agents, leveraging synergistic effects without overlapping toxicity [5] [9]
  • Biomarker development using soluble HLA-G levels to predict therapeutic response in solid tumors [4]

Properties

Product Name

HG6-64-1

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide

Molecular Formula

C32H34F3N5O2

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

HG-6-64-1; HG 6 64 1; HG6641;

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.